Indium(i)bromide
Description
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Structure
2D Structure
Properties
Molecular Formula |
BrIn- |
|---|---|
Molecular Weight |
194.72 g/mol |
IUPAC Name |
indium;bromide |
InChI |
InChI=1S/BrH.In/h1H;/p-1 |
InChI Key |
FIYQAMLZUCBVGI-UHFFFAOYSA-M |
Canonical SMILES |
[Br-].[In] |
Origin of Product |
United States |
Synthetic Methodologies for Indium I Bromide
Direct Synthesis from Elemental Indium and Indium(III) Bromide Precursors
The most conventional method for synthesizing indium(I) bromide involves the reaction of elemental indium with indium(III) bromide (InBr₃). wikipedia.orgwikipedia.org This high-temperature comproportionation reaction effectively reduces the indium(III) salt to the desired indium(I) state. The fundamental reaction is represented as:
2 In + InBr₃ → 3 InBr
This process is typically carried out by heating the elemental indium and InBr₃ together in a sealed tube to ensure the volatile components react completely. psu.edu The resulting indium(I) bromide is a red crystalline solid. wikipedia.org
Disproportionation and Interconversion Pathways Involving Indium(III) Bromide
Indium's rich redox chemistry allows for the formation of various sub-valent species. The reaction between indium metal and indium(III) bromide in a refluxing xylene solution can lead to the formation of indium dibromide (InBr₂). wikipedia.org It is important to note that indium(I) bromide itself is unstable in water, where it disproportionates into indium metal and indium tribromide. wikipedia.org This instability underscores the need for non-aqueous conditions in many of its applications.
Furthermore, the dissolution of indium(I) halides in certain organic solvents can be followed by disproportionation at temperatures above 0 °C. psu.edu The products of this disproportionation are influenced by the specific halide and the coordinating ligands present in the solution. psu.edu For instance, when indium dibromide is dissolved in water, it can produce an insoluble red precipitate of what is presumed to be InBr, which then rapidly decomposes. wikipedia.org
Novel Synthetic Routes for Organoindium Reagents Utilizing Indium(I) Bromide
Indium(I) bromide is a valuable starting material for the synthesis of a wide array of organoindium reagents, which are prized for their functional group tolerance compared to other organometallics. nih.govnih.govresearchgate.netresearcher.life
A particularly effective and novel method for preparing organoindium compounds involves the use of a combination of indium(I) bromide and lithium bromide (LiBr). nih.govnih.govresearchgate.netresearcher.lifersc.orgrsc.org This system has been shown to be more efficient than using elemental indium for the oxidative addition to alkyl halides. rsc.org The presence of lithium bromide facilitates the reaction, allowing for the synthesis of primary, secondary, and even tertiary alkyl indium reagents from their corresponding alkyl bromides and chlorides. nih.govnih.govresearchgate.netresearcher.lifersc.org
The general scheme for this reaction is:
R-X + InBr + LiBr → R-InBr₂ + LiX (where X = Br, Cl)
A key advantage of this method is its insensitivity to air and moisture, a significant improvement over many traditional organometallic syntheses. nih.govresearchgate.netresearcher.lifersc.orgrsc.org The reaction of ethyl 4-bromobutyrate with an InBr/LiBr combination in N,N-dimethylformamide (DMF) proceeds to near-quantitative formation of the corresponding organoindium reagent. rsc.org
Table 1: Synthesis of Organoindium Reagents using the InBr/LiBr System
| Alkyl Halide | Reagent System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Ethyl 4-bromobutyrate | InBr/LiBr | DMF | 80 | 3 | ~100 rsc.org |
| Cyclohexyl bromide | InBr/LiCl | DMF | 80 | 12 | 85 nih.gov |
Data sourced from multiple research findings. nih.govrsc.org
While specific research on the direct synthesis of dihalogenomethylindium(III) adducts from indium(I) bromide is not extensively detailed in the provided context, the reactivity of InBr suggests its potential in such transformations. Oxidative addition reactions of InBr with alkyl halides to form alkyl indium halides are known. wikipedia.org This principle could theoretically be extended to dihalogenomethanes, although further research is required to establish specific conditions and outcomes.
Solvent Effects on Synthesis and Stability of Indium(I) Bromide Solutions
The choice of solvent plays a critical role in both the synthesis and stability of indium(I) bromide solutions. InBr exhibits poor solubility in non-coordinating organic solvents. rsc.org However, it can be dissolved in toluene (B28343) or dichloromethane (B109758) in the presence of neutral organic bases such as N,N,N',N'-tetramethylethylenediamine (tmen). psu.edu The stability of these solutions is temperature-dependent, with disproportionation occurring above approximately 0 °C. psu.edu
In the context of organoindium synthesis, solvents like N,N-dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) are commonly employed. rsc.orgwikipedia.org For instance, the reaction of ethyl 4-bromobutyrate with the InBr/LiBr system is effectively carried out in DMF. rsc.org The use of a mixture of polar aprotic solvents has also been reported to successfully dissolve InI for the deposition of indium oxide. rsc.org The solvent can influence the aggregation and dissociation of the resulting organoindium species, with more polar solvents like DMF promoting the formation of ionic species. acs.org
Table 2: Influence of Solvent on the Formation of Organoindium Reagent 2a
| Solvent | Yield (%) |
|---|---|
| DMF | 95 researchgate.net |
| DME | 95 researchgate.net |
| MeCN | 77 researchgate.net |
Data reflects the yield of the organoindium reagent derived from ethyl 4-bromobutyrate and the InBr/LiBr system in various solvents. researchgate.net
Crystallographic and Spectroscopic Characterization of Indium I Bromide
Solid-State Structures of Indium(I) Bromide and Related Phases
The arrangement of atoms in the solid state is fundamental to understanding the physical and chemical properties of a material. Indium(I) bromide and its related compounds exhibit a variety of intriguing crystal structures.
Distorted Rock Salt Structure and Isostructurality with β-TlI
Indium(I) bromide crystallizes in a distorted rock salt (NaCl) structure. wikipedia.orgfuncmater.com This red crystalline solid is isostructural with the β-form of thallium(I) iodide (β-TlI). wikipedia.orgfuncmater.comwikipedia.org The term "isostructural" signifies that the compounds share a similar crystal structure, though their cell dimensions and chemical compositions may differ. wikipedia.orgdifferencebetween.com The β-TlI structure is an orthorhombically distorted rock salt structure. chemeurope.comwikidoc.org This distortion in InBr is attributed to the stereochemically active 5s² lone pair of the indium(I) cation, which influences the coordination environment. In this structure, the indium centers have a coordination number of five, with the surrounding bromide ions arranged in a distorted manner. researchgate.net
Mixed-Valence Indium Bromide Structures (e.g., In₇Br₉) and Their Coordination Environments
Beyond the simple monohalide, indium and bromine can form more complex, mixed-valence compounds. These materials contain indium in more than one oxidation state, typically In(I) and In(III).
A notable example is In₇Br₉, which is formulated as In⁺₆(In³⁺Br₆)³⁻Cl⁻₃. wikipedia.org The crystal structure of In₇Br₉ reveals distinct coordination environments for the different indium ions. The In³⁺ ion is octahedrally coordinated by six bromide anions, forming the [InBr₆]³⁻ complex. The In⁺ cations are situated between these complex anions.
Another mixed-valence indium bromide is In₅Br₇, which is a pale yellow solid. wikipedia.org Its structure is formulated as In⁺₅(In³⁺Br₄)⁻₂(In³⁺Br₆)³⁻. This compound contains two types of indium(III)-bromide anions: the tetrahedral [InBr₄]⁻ and the octahedral [InBr₆]³⁻, with In⁺ cations providing charge balance. chemeurope.comwikipedia.org The distorted lattice of these mixed-valence compounds has been ascribed to antibonding interactions between the filled indium 5s orbitals and neighboring bromine 4p orbitals. chemeurope.com
Other mixed-valence indium bromides include:
In₂Br₃ : Formulated as In⁺(In₂Br₆)²⁻, it contains the [In₂Br₆]²⁻ anion, which has a structure similar to Ga₂Br₃. chemeurope.comwikipedia.org
In₄Br₇ : A pale, light-sensitive solid formulated as In⁺₅(In³⁺Br₄)⁻₂(In³⁺Br₆)³⁻. chemeurope.comwikipedia.org
InBr₂ : A greenish-white solid formulated as In⁺[In³⁺Br₄]⁻, with a structure similar to GaCl₂. chemeurope.comwikipedia.org
Table 1: Mixed-Valence Indium Bromide Structures
| Compound | Formula | Description of Structure |
|---|---|---|
| In₇Br₉ | In⁺₆(In³⁺Br₆)³⁻Cl⁻₃ | Contains octahedral [InBr₆]³⁻ anions with In⁺ cations. wikipedia.org |
| In₅Br₇ | In⁺₅(In³⁺Br₄)⁻₂(In³⁺Br₆)³⁻ | Contains tetrahedral [InBr₄]⁻ and octahedral [InBr₆]³⁻ anions with In⁺ cations. chemeurope.comwikipedia.org |
| In₂Br₃ | In⁺(In₂Br₆)²⁻ | Contains the [In₂Br₆]²⁻ anion. chemeurope.comwikipedia.org |
| In₄Br₇ | In⁺₅(In³⁺Br₄)⁻₂(In³⁺Br₆)³⁻ | A mixed salt containing [InBr₄]⁻ and [InBr₆]³⁻ anions balanced by In⁺ cations. chemeurope.comwikipedia.org |
| InBr₂ | In⁺[In³⁺Br₄]⁻ | Isostructural with GaCl₂. chemeurope.comwikipedia.org |
Coordination Geometries in Indium(I) Bromide Adducts and Complexes
Indium(I) bromide can act as a Lewis base, reacting with various Lewis acids to form adducts and complexes with diverse coordination geometries. The study of these compounds provides insight into the bonding capabilities of the In(I) center.
The first structurally characterized indium(I) halide complex was [InBr(tmeda)], where tmeda is N,N,N',N'-tetramethylethylenediamine. rsc.org This metastable compound is monomeric in the solid state, with weak In-In interactions. In solution, it can decompose back to InBr or form the indium(II) complex [In₂Br₄(tmeda)₂]. rsc.org
Reactions of InBr with nickel-bromine bonds have led to the formation of Ni-In bonded systems. For example, the complex (η⁵-C₅H₅)(PPh₃)Ni-InBr₂(OPPh₃) features a short Ni-In bond. acs.org
In some cases, the coordination environment of indium can be quite complex. For instance, in the structure of In₂Br₃I·2tmen, each indium atom is coordinated by two halogen atoms and a bidentate tmeda ligand, resulting in a distorted trigonal bipyramidal geometry. cdnsciencepub.com The two units are joined by an In-In bond. cdnsciencepub.com
Spectroscopic Elucidation of Electronic States and Transitions
Spectroscopy is a powerful tool for probing the electronic structure and energy levels of molecules. Various spectroscopic techniques have been employed to characterize indium(I) bromide.
Vibrational and Rotational Spectroscopy (IR, Raman)
Vibrational and rotational spectroscopy provide information about the energy spacing of vibrational and rotational levels within a molecule. dcu.iewikipedia.org The far-infrared and Raman spectra of crystalline indium tribromide (InBr₃) have been recorded and are consistent with a polymeric layer lattice structure, similar to indium trichloride. rsc.org
For indium(I) bromide in the gas phase, the emission spectrum has been studied using Fourier transform spectrometry. researchgate.net This analysis has allowed for the classification of observed bands into two systems: A³Π₀-X¹Σ⁺ and B³Π₁-X¹Σ⁺. researchgate.net From these spectra, vibrational constants for the different electronic states can be determined. researchgate.netresearchgate.net For example, the vibrational frequency (ωe) for the ground state (X¹Σ⁺) has been determined. researchgate.net
Laser-Induced Fluorescence Spectroscopy for Radiative Properties
Laser-induced fluorescence (LIF) is a highly sensitive spectroscopic technique used to study the electronic structure and radiative properties of molecules. wikipedia.org In LIF, a laser is used to excite a molecule to a higher electronic state, and the subsequent fluorescence is detected. wikipedia.org
LIF studies have been conducted on InBr to investigate its radiative properties, which are of interest for potential applications in lighting. researchgate.netresearchgate.net These studies have focused on the A³Π₀-X¹Σ⁺, B³Π₁-X¹Σ⁺, and C¹Π-X¹Σ⁺ electronic transitions. rsc.org By analyzing the dispersed LIF spectra, researchers have been able to identify rotational transitions, determine rotational and vibrational constants, and calculate Franck-Condon factors for various vibrational transitions. researchgate.net This detailed spectroscopic data is crucial for understanding the potential of InBr as a radiator in light sources. researchgate.net
Table 2: Spectroscopic Transitions in Indium(I) Bromide
| Transition | Spectroscopic Technique | Information Obtained |
|---|---|---|
| A³Π₀-X¹Σ⁺ | Fourier Transform Emission Spectroscopy, Laser-Induced Fluorescence | Vibrational and rotational constants, band head wave numbers, Franck-Condon factors. researchgate.netresearchgate.netrsc.org |
| B³Π₁-X¹Σ⁺ | Fourier Transform Emission Spectroscopy, Laser-Induced Fluorescence | Vibrational and rotational constants. researchgate.netrsc.org |
| C¹Π-X¹Σ⁺ | Laser-Induced Fluorescence | Electronic state characterization. rsc.org |
Nuclear Magnetic Resonance (NMR) Studies of Indium(I) Bromide Systems
While direct Nuclear Magnetic Resonance (NMR) studies specifically on pure, solid-state Indium(I) Bromide (InBr) are not extensively detailed in the provided search results, the broader field of ¹¹⁵In NMR spectroscopy offers significant insights into the local chemical environment and bonding of indium in various compounds, including those with bromide ligands. The ¹¹⁵In nucleus, with a nuclear spin of I = 9/2 and a high natural abundance of 95.7%, is a valuable probe for solid-state NMR (SSNMR) studies. researchgate.net
Research on related indium bromide systems demonstrates the utility of ¹¹⁵In NMR in characterizing structure and dynamics. For instance, studies on lithium superionic conductors like Li₃InBr₆ and LiInBr₄ have utilized ⁷Li and ¹¹⁵In NMR to investigate ion conduction pathways. pascal-man.com Similarly, the study of triarylphosphine indium(III) trihalide adducts, including bromide complexes, has employed ¹¹⁵In and ³¹P SSNMR in conjunction with Density Functional Theory (DFT) calculations to characterize the electric field gradient tensors at the indium nucleus, magnetic shielding tensors, and spin-spin coupling. acs.org In these X₃In(PR₃) and X₃In(PR₃)₂ type complexes, the ¹¹⁵In quadrupolar coupling constants (CQ) were found to range from approximately ±1.25 to -166.0 MHz. acs.org For a given phosphine (B1218219) ligand, the indium nuclei are least shielded when the halide is chloride and most shielded for iodide, with bromide being intermediate. acs.org
Furthermore, ¹¹⁵In SSNMR has been successfully applied to characterize a variety of low oxidation-state indium(I) compounds, highlighting its potential for studying InBr. researchgate.net The combination of high magnetic fields (up to 21.1 T) and magic-angle spinning (MAS) is often necessary to obtain high-quality spectra for the I = 9/2 ¹¹⁵In nucleus. researchgate.netchemrxiv.org The large quadrupole moment of the ¹¹⁵In nucleus results in broad NMR spectra, and specialized techniques like Quadrupolar Carr–Purcell–Meiboom–Gill (QCPMG) in combination with frequency-stepped acquisition are often employed to acquire the full lineshape. chemrxiv.org These studies provide valuable data on nuclear quadrupolar and chemical shift parameters, which are sensitive to the local symmetry and coordination environment of the indium atom. researchgate.netchemrxiv.org
The following table summarizes representative ¹¹⁵In NMR parameters for some indium halide-containing compounds, illustrating the type of data obtained from such studies.
| Compound/System | ¹¹⁵In Quadrupolar Coupling Constant (CQ) (MHz) | Isotropic Chemical Shift (δiso) (ppm) | Reference |
| Br₃In(TMP) | -166.0 ± 2.0 | N/A | acs.org |
| In(I) Complexes (general) | 40 ± 3 to 64 ± 7 | 130 ± 30 to -290 ± 60 | researchgate.net |
| LiIn₂SbO₆ | 54.5 ± 1.0 | N/A | chemrxiv.org |
This table is illustrative and shows data for related indium bromide complexes, not specifically for Indium(I) Bromide.
Analysis of Optical Functions and Plasmon Excitations in Indium Bromide Crystals
The optical properties of Indium(I) Bromide (InBr) single crystals have been investigated to understand their electronic structure and the collective behavior of their electrons, known as plasmons.
Polarization-Dependent Reflection Spectroscopy and Kramers-Kronig Analysis
The fundamental optical functions of layered InBr single crystals have been determined using polarization-dependent reflection spectroscopy over a wide energy range (2-30 eV) at low temperatures (liquid helium temperature). journal-spqeo.org.uaresearchgate.net The reflection spectra show a complex structure with numerous peaks, particularly below 15 eV, after which the reflectivity decreases sharply. journal-spqeo.org.ua Due to the layered crystal structure of InBr, the optical properties exhibit strong anisotropy, meaning they are dependent on the polarization of the incident light relative to the crystal axes (e.g., E || a and E || c). researchgate.net
To derive the comprehensive set of optical functions from the experimental reflection spectra (R(E)), the Kramers-Kronig (KK) analysis is employed. journal-spqeo.org.uaresearchgate.netresearchgate.net This mathematical relationship allows for the calculation of the complex dielectric function, ε(ω) = ε₁ + iε₂, and other related optical constants from the measured reflectivity data. researchgate.netresearchgate.net The accuracy of the KK analysis is crucial and can be improved by using modified high-energy extrapolations of the experimental reflection curve. researchgate.net The calculated dielectric function for InBr shows that the real part, ε₁, changes sign in the energy region of 6.3–6.7 eV, which is an indicator of the potential onset of collective electron phenomena, or plasmons. journal-spqeo.org.ua
Identification of Bulk and Surface Plasmon Characteristics
The analysis of the characteristic electron energy loss functions, specifically the bulk loss function -Im(ε⁻¹) and the surface loss function -Im((1+ε)⁻¹), derived from the optical data via the KK analysis, allows for the identification of plasmon excitations. journal-spqeo.org.uajournal-spqeo.org.uanbuv.gov.ua Plasmons are collective, quantized oscillations of the free electron gas in a material. optica.org Bulk plasmons are oscillations occurring within the volume of the material, while surface plasmons are confined to the interface between the material and a dielectric (like a vacuum). optica.orgcnr.it
For the first time in layered InBr crystals, two distinct types of both bulk and surface plasmons have been identified. journal-spqeo.org.ua This suggests a clear division of the valence electrons into two groups, likely originating from different electronic states. journal-spqeo.org.ua This phenomenon of multiple plasmon types has also been observed in other layered materials like graphite (B72142) and molybdenum dichalcogenides. journal-spqeo.org.ua The energies of these plasmons are determined from the maxima in the respective loss function spectra. journal-spqeo.org.uaresearchgate.net
The following table summarizes the identified plasmon energies in Indium(I) Bromide.
| Plasmon Type | Polarization | Energy (eV) | Reference |
| Bulk Plasmon (Type 1) | E | a | |
| Bulk Plasmon (Type 1) | E | c | |
| Bulk Plasmon (Type 2) | E | a | |
| Bulk Plasmon (Type 2) | E | c | |
| Surface Plasmon (Type 1) | E | a | |
| Surface Plasmon (Type 1) | E | c | |
| Surface Plasmon (Type 2) | E | a | |
| Surface Plasmon (Type 2) | E | c |
A correlation has been established between the energies of these long-wavelength plasmons and the deep minima observed in the reflectivity spectra. journal-spqeo.org.uaresearchgate.net
Anisotropy in Optical Properties and Energy-Band Structure Implications
The strong anisotropy observed in the polarization-dependent reflection spectra and the calculated optical functions is a direct consequence of the layered crystal structure of InBr and the corresponding selection rules for electronic transitions. researchgate.net The differences in the spectra for light polarized parallel to the 'a' and 'c' crystal axes provide crucial information for determining the quantitative parameters of the energy-band structure. researchgate.net
Reactivity and Mechanistic Investigations of Indium I Bromide
Oxidative Addition Reactions
Indium(I) bromide readily undergoes oxidative addition, a fundamental process where the indium center is oxidized from +1 to +3. This reactivity is harnessed in reactions with organic halides and transition metal complexes.
The oxidative addition of organic halides to indium(I) bromide is a key step in the formation of alkyl indium dihalides (RInBrX). wikipedia.orgcdnsciencepub.com This reaction provides a direct route to organoindium compounds from readily available alkyl bromides and chlorides. rsc.org Research has shown that using a combination of indium(I) bromide and lithium bromide is more efficient than using elemental indium for this transformation, enabling the synthesis of primary, secondary, and even tertiary alkyl indium reagents. rsc.orgrsc.orgresearchgate.net The presence of lithium bromide is thought to enhance the reducing power of the indium system and can break down alkyl indium bromide aggregates to form more reactive indium-ate species. rsc.org
The general mechanism for the oxidative addition of an alkyl halide (R-X) to InBr can be described as follows:
InBr + R-X → R-InBrX
These resulting alkyl indium halides are valuable intermediates in various cross-coupling reactions. For instance, they can serve as a source of alkyl radicals under photoredox conditions for dual photocatalytic/nickel cross-coupling with aryl bromides. rsc.orgrsc.orgresearchgate.net This method is notable for its tolerance of a wide array of functional groups and its insensitivity to air and moisture. rsc.orgresearchgate.net
Table 1: Synthesis of Alkyl Indium Reagents from Alkyl Halides using InBr/LiBr
| Entry | Alkyl Halide | Conditions | Product | Yield (%) | Reference |
| 1 | Ethyl 4-bromobutyrate | InBr (1.5 equiv), LiBr (1.5 equiv), DMF, 80°C, 3h | 4-(ethoxycarbonyl)propylindium dibromide | Quantitative | rsc.org |
| 2 | 1-Bromohexane | InBr/LiBr, DMF, 80°C | Hexylindium dibromide | High | rsc.org |
| 3 | 1-Chlorohexane | InBr/LiBr, DMF, 80°C | Hexylindium dichloride | High | rsc.org |
| 4 | tert-Butyl bromide | InBr/LiBr, DMF, 80°C | tert-Butylindium dibromide | High | researchgate.net |
Indium(I) bromide also participates in oxidative addition reactions with transition metal complexes, particularly those containing metal-halogen bonds. A notable example is its reaction with nickel-bromine bonds. wikipedia.org The reaction of InBr with organonickel complexes of the type (η⁵-C₅H₅)(PR₃)Ni-Br has been studied in detail. acs.orgnih.gov These reactions can lead to either redox products or the formation of direct nickel-indium (Ni-In) bonds. acs.orgnih.gov
For instance, the reaction can yield ionic products like [(η⁵-C₅H₅)(PR₃)₂Ni][InBr₄] or systems with a Ni-In bond, such as (η⁵-C₅H₅)(PPh₃)Ni-InBr₂(OPPh₃) and [(η⁵-C₅H₅)(PPh₃)Ni]₂InBr. acs.orgnih.gov The formation of a short Ni-In bond has been confirmed by X-ray crystallography. acs.org This reactivity highlights the ability of InBr to insert into metal-halogen bonds, expanding its utility in the synthesis of complex organometallic structures.
Reductive Coupling and Organoindium Chemistry Promoted by Indium(I) Bromide
Indium(I) bromide is an effective promoter of reductive coupling reactions, particularly in the realm of organoindium chemistry. These reactions often proceed through the in situ generation of organoindium intermediates, which then engage in subsequent transformations.
Indium(I) bromide has been found to mediate the reductive coupling of α,α-dichloroketones to produce 1-aryl-butane-1,4-diones. wikipedia.orgsciepub.com This transformation represents a valuable method for the construction of 1,4-dicarbonyl compounds. The reaction likely proceeds through the formation of an indium enolate from the α,α-dichloroketone, which then undergoes coupling.
Table 2: InBr-Mediated Reductive Coupling of α,α-Dichloroacetophenones
| α,α-Dichloroacetophenone | Product | Yield (%) | Reference |
| 2,2-Dichloro-1-phenylethanone | 1,4-Diphenylbutane-1,4-dione | Moderate to Good | sciepub.com |
| 2,2-Dichloro-1-(4-chlorophenyl)ethanone | 1,4-Bis(4-chlorophenyl)butane-1,4-dione | Moderate to Good | sciepub.com |
| 2,2-Dichloro-1-(4-methoxyphenyl)ethanone | 1,4-Bis(4-methoxyphenyl)butane-1,4-dione | Moderate to Good | sciepub.com |
Indium(I) bromide facilitates the stereoselective synthesis of cyclopropanes through a sequence of reactions. The process begins with the reaction of an indium enolate, generated from InBr and an α,α-dichloroacetophenone, with an aldehyde. researchgate.netresearchgate.net This initial step forms a (syn+anti)-2-chloro-3-hydroxy-propan-1-one derivative. researchgate.netresearchgate.net This intermediate can then be converted to its corresponding trans-prop-2-en-1-one (an enone) by reacting with an additional equivalent of InBr. researchgate.netresearchgate.net Finally, these enones undergo a Michael-induced ring closure with another equivalent of the initial enolate to yield the cyclopropane (B1198618) derivatives. researchgate.netresearchgate.net This sequential process allows for the construction of highly functionalized cyclopropanes.
Indium(I) bromide also promotes the exclusive formation of (E)-α,β-unsaturated ketones from the reaction of α,α-dichloroketones with aldehydes. researchgate.netresearchgate.net This transformation occurs through a two-step sequence: an initial aldol-type coupling between the two carbonyl compounds, followed by an elimination process. researchgate.netresearchgate.net The indium enolate generated from the α,α-dichloroketone and InBr reacts with an aldehyde to form a 2-chloro-3-hydroxy-propan-1-one intermediate. researchgate.net A subsequent elimination reaction, driven by an additional equivalent of InBr, leads to the stereoselective formation of the (E)-α,β-unsaturated ketone. researchgate.net
Reactions with Dibromoacetonitrile (B109444) and Carbonyl Compounds
Indium(I) bromide facilitates the coupling of dibromoacetonitrile with various carbonyl compounds. The initial reaction involves the formation of a 2-bromo-2-cyano-indium(III) alkoxide intermediate. researchgate.net When this intermediate, derived from an aldehyde, is treated with a second equivalent of Indium(I) bromide, it undergoes a Boord-type elimination of the β-oxygen and bromine atoms to yield 2-alkenenitriles. researchgate.net
This methodology has been successfully applied to the bromocyanomethylation of a range of carbonyl compounds, producing 2-bromo-3-hydroxynitriles in moderate to good yields. researchgate.net In reactions involving 1,2-diketones and α-haloketones, exclusive mono-coupling at one carbonyl group is observed. researchgate.net
Furthermore, the organoindium reagent derived from ethyl dibromoacetate and dibromoacetonitrile reacts with electron-deficient alkenes to form the corresponding cyclopropanes. nii.ac.jp However, the yields are generally lower than in previously reported methods, and the reaction is not stereoselective, producing a mixture of cis- and trans-isomers. nii.ac.jp
In a related transformation, Indium(I) bromide promotes the reaction of α,α-dichloroketones with aldehydes to exclusively produce (E)-α,β-unsaturated ketones. researchgate.net This process occurs through a sequential aldol-type coupling followed by an elimination reaction. researchgate.net Similarly, the indium enolate generated from Indium(I) bromide and α,α-dichloroacetophenone reacts with aldehydes to form (syn+anti)-2-chloro-3-hydroxy-propan-1-ones, which can be converted to their trans-prop-2-en-1-one derivatives with an additional equivalent of InBr. researchgate.net
The following table summarizes the outcomes of Indium(I) bromide mediated reactions between dibromoacetonitrile and various carbonyl compounds.
| Reactant 1 | Reactant 2 | Product | Reference |
| Dibromoacetonitrile & InBr | Aldehydes | 2-Alkenenitriles | researchgate.net |
| Dibromoacetonitrile & InBr | Carbonyl Compounds | 2-Bromo-3-hydroxynitriles | researchgate.net |
| Ethyl dibromoacetate & InBr | Electron-deficient alkenes | Cyclopropanes (cis/trans mixture) | nii.ac.jp |
| α,α-Dichloroketones & InBr | Aldehydes | (E)-α,β-Unsaturated ketones | researchgate.net |
| α,α-Dichloroacetophenone & InBr | Aldehydes | (syn+anti)-2-Chloro-3-hydroxy-propan-1-ones | researchgate.net |
Generation of Alkyl Radicals from Organoindium Compounds under Oxidative Conditions
Organoindium compounds have been identified as effective sources of alkyl radicals under light-promoted oxidative conditions. nih.govresearchgate.netrsc.org This reactivity is a key step in metallaphotoredox cross-coupling reactions. nih.govresearchgate.netrsc.org A novel system utilizing Indium(I) bromide in the presence of lithium bromide has been developed for the convenient synthesis of these organoindium reagents from primary, secondary, and tertiary alkyl bromides and chlorides. nih.govresearchgate.netrsc.org
A significant advantage of this method is that both the formation of the organoindium reagents and their subsequent cross-coupling reactions are insensitive to air and moisture and demonstrate tolerance to a wide array of functional groups. nih.govrsc.org The combination of InBr/LiBr is more efficient than using elemental indium, allowing for the effective use of alkyl bromides and even chlorides as starting materials. researchgate.netrsc.org For instance, the reaction of ethyl 4-bromobutyrate with 1.5 equivalents of the InBr/LiBr combination in N,N-dimethylformamide at 80 °C results in the nearly quantitative formation of the corresponding organoindium reagent within 3 hours. rsc.org
The proposed mechanism suggests that the combination of an alkyl chloride with LiBr can reversibly generate the more reactive alkyl bromide, which is then efficiently converted into the organoindium reagent. rsc.org These organoindium compounds can then undergo single-electron oxidation to serve as excellent precursors for alkyl radicals, which participate in C(sp²)–C(sp³) cross-coupling reactions under metallaphotoredox conditions. researchgate.netrsc.org
Ligand Insertion and Complex Formation
Insertion of Indium(I) Halides into Homonuclear Bonds
Indium(I) halides, including InBr, can insert into various homonuclear R_n M-MR_n bonds (where M = O, S, Se, Co). cdnsciencepub.com These reactions are typically conducted in toluene (B28343)/pyridine or dichloromethane (B109758)/pyridine solutions and yield products of the general formula (R_n M)_2 InX, which are usually isolated as their bis-pyridine adducts. cdnsciencepub.com However, this insertion reaction does not occur for M = Sn, Pb, N, P, Te, Mn, or Fe under the same conditions. cdnsciencepub.com
The mechanism is not considered a concerted process. Instead, it is proposed to involve electron pair donation from InX to one M atom, followed by or concurrent with donation from the other M atom to the indium center. cdnsciencepub.com The donor and acceptor properties of both the indium(I) species and the M-M bond are crucial for the reaction to proceed. cdnsciencepub.com
A notable example is the smooth and rapid reaction between InX and Co₂(CO)₈, which leads to the formation of XIn[Co(CO)₄]₂py₂. cdnsciencepub.com In contrast, reactions with Mn₂(CO)₁₀ or [CpFe(CO)₂]₂ result in the deposition of indium metal, indicating that the substrate resists attack by the indium(I) halide and that decomposition of the InX solution is occurring. cdnsciencepub.com The formation of indium metal is a key indicator that the insertion reaction has not been successful. cdnsciencepub.com
The reaction between InX and benzoyl peroxide also suggests an initial insertion into the O-O bond, followed by solution-phase rearrangement reactions. cdnsciencepub.com
Reactions with Neutral Organic Bases and Ligands to Form Adducts
Indium(I) halides are generally insoluble in common organic solvents, which has historically hindered the development of their chemistry. core.ac.ukpsu.edu However, it has been found that Indium(I) bromide can be dissolved in toluene or dichloromethane containing certain neutral organic bases as donor ligands. psu.edu The stability of these solutions is dependent on temperature, the specific halide, and the base used. psu.edu
In a toluene solution containing N,N,N',N'-tetramethylethylenediamine (tmen), the simplest solute species of Indium(I) bromide is InBr·3tmen. psu.edursc.org From these solutions, a solid adduct with the stoichiometry InBr·0.5tmen can be slowly precipitated. psu.edursc.org These are among the first stable indium(I) halide adducts to be isolated. psu.edu While adducts with ammonia, InX·NH₃ and InX·2NH₃ (X = Cl or Br), have been reported, they are unstable and disproportionate in the presence of air or moisture. psu.edu
The solubility of InBr in a toluene-tmen mixture has been studied in detail, providing a viable medium for further reactivity studies. psu.edu
Indium(III) Bromide-Assisted Transformations of Organic Ligands
Indium(III) bromide (InBr₃), often formed in situ from the disproportionation of InBr or used directly, acts as a potent Lewis acid that can promote transformations of organic ligands. rsc.org
In reactions with 2-benzoylpyridine (B47108) ((py)(ph)CO), InBr₃ facilitates interesting transformations. sigmaaldrich.com For instance, the reaction of InBr₃ with (py)(ph)CO in ethanol (B145695) at room temperature leads to a mixture of (L)[InBr₄{(py)(ph)CO}] (where L⁺ is the 9-oxo-indolo[1,2-a]pyridinium cation) and [In₂Br₄{(py)(ph)CH(O)}₂(EtOH)₂]. rsc.org The formation of the L⁺ cation and the reduced (py)(ph)CH(O)⁻ anion are clear examples of InBr₃-promoted transformations. rsc.org The latter complex contains a {In(III)₂(μ-OR)₂}⁴⁺ core, where the alkoxo oxygen atoms of the two reduced ligands bridge the two indium(III) centers. rsc.org
Similarly, in reactions of di(2-pyridyl) ketone ((py)₂CO) with indium(III) halides in nitromethane, the C=O bond of the ligand is attacked by the carbanion –:CH₂NO₂, which is generated from the solvent. acs.orgresearchgate.net This results in the formation of dinuclear complexes of the type [In₂X₄{(py)₂C(CH₂NO₂)(O)}₂] (where X = Br, among others). acs.orgresearchgate.net In these complexes, the alkoxo oxygens of the transformed ligands also bridge the two In(III) centers, forming a {In₂(μ₂-OR)₂}⁴⁺ core. acs.orgresearchgate.net
Disproportionation Processes of Indium(I) Bromide in Various Media
Indium(I) bromide is known to undergo disproportionation, yielding indium metal (In(0)) and Indium(III) species. cdnsciencepub.compsu.edu This process is highly dependent on the medium and the presence of donor ligands. cdnsciencepub.compsu.edu
In non-aqueous solutions like toluene containing a neutral donor ligand, disproportionation of InBr occurs at temperatures above approximately 0 °C. psu.edursc.org The nature of the resulting Indium(III) halide complexes is influenced by the specific halide and the neutral ligand present. psu.edursc.org The precipitation of indium metal from these solutions is a clear sign that disproportionation is taking place. cdnsciencepub.com This can be a competing process that prevents other desired reactions, such as oxidative insertion into certain bonds. cdnsciencepub.compsu.edu
In aqueous media, solid InBr is unstable and readily decomposes into indium metal and Indium(III) species. wikipedia.org The presence of water in amounts larger than catalytic can induce the disproportionation of the monobromide into indium metal and InBr₃. thieme-connect.com
The tendency for disproportionation is a key feature of In(I) chemistry. For example, in donating solvents, InBr is prone to disproportionate to In(0) and In(III), a property that can be harnessed. researchgate.net The in-situ formation of highly reactive zero-valent indium from this process can be more effective for certain reactions than using commercial indium metal. researchgate.net
Catalytic Applications Involving Indium I Bromide and Its Derivatives
Role of Indium(I) Bromide as a Precursor for Active Catalytic Species
Indium(I) bromide serves as a valuable precursor for generating more reactive indium species, such as indium(0) and organoindium reagents, which are central to various catalytic cycles. In donating solvents, indium(I) bromide can disproportionate to form highly reactive indium(0) and indium(III). rsc.orgresearchgate.net This in-situ generation of indium(0) is often more effective than using commercial indium metal, as it presents a continuously fresh metal surface for reactions. rsc.org
A key application of InBr is in the synthesis of organoindium reagents (RInBr2) from alkyl halides. rsc.orgrsc.org The use of InBr provides a precise stoichiometry for the conversion of alkyl bromides (RBr) to RInBr2, which avoids the formation of multiple organoindium species that can occur when using indium(0). rsc.orgresearchgate.net This process involves the oxidative insertion of the low-valent indium species into the carbon-halogen bond. acs.org The combination of InBr with lithium halides, such as lithium bromide (LiBr), can further enhance the reducing power of the system and break up organoindium aggregates into more reactive "ate" species. rsc.orgresearchgate.net These organoindium reagents, generated from InBr, are crucial intermediates for subsequent cross-coupling reactions. rsc.orgresearchgate.netnih.gov
Indium-Mediated/Catalyzed Organic Transformations
Indium catalysts, often derived from indium(I) bromide or its stable trivalent form, indium(III) bromide (InBr3), are effective in mediating a variety of important organic reactions. researchgate.net
Indium(III) bromide (InBr3) has been successfully employed as a catalyst for the direct reductive bromination of carboxylic acids to yield the corresponding alkyl bromides. organic-chemistry.orgorganic-chemistry.orgacs.org This transformation is achieved using a combination of 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS) as a reducing agent and trimethylbromosilane (Me3SiBr) as the bromine source. organic-chemistry.orgnih.gov The reaction proceeds with high efficiency and tolerates a wide array of functional groups, including halogens, hydroxyl groups, and thioethers. organic-chemistry.orgnih.gov
The optimized conditions typically involve a catalytic amount of InBr3 (e.g., 5 mol%) in a solvent like chloroform (B151607) at elevated temperatures. organic-chemistry.org The proposed mechanism involves the formation of silyl (B83357) ester and silyl ether intermediates, which then undergo nucleophilic substitution with the bromide from Me3SiBr to furnish the alkyl bromide product. organic-chemistry.org This method provides a more direct and environmentally conscious alternative to traditional multi-step procedures for converting carboxylic acids to alkyl bromides. organic-chemistry.org Research has shown that various aliphatic and aromatic carboxylic acids can be successfully converted, with electron-withdrawing groups on the substrate generally leading to higher yields. organic-chemistry.org
Table 1: Examples of Indium-Catalyzed Reductive Bromination of Carboxylic Acids This table is interactive. Users can sort the data by clicking on the column headers.
| Carboxylic Acid Substrate | Product | Yield (%) | Reference |
|---|---|---|---|
| 4-Phenylbutanoic acid | 1-Bromo-4-phenylbutane | 95 | organic-chemistry.org |
| 3-Chlorobenzoic acid | 1-Bromo-3-chloromethylbenzene | 92 | organic-chemistry.org |
| Adipic acid | 1,6-Dibromohexane | 85 | organic-chemistry.org |
| Cinnamic acid | 3-Bromo-1-phenyl-1-propene | 78 | organic-chemistry.org |
Indium-catalyzed allylation is a significant carbon-carbon bond-forming reaction. acs.org While many indium-mediated allylations proceed via organoindium intermediates formed in situ, catalytic systems have also been developed. For instance, the allylation of α-iminoamides has been achieved with high enantioselectivity using catalytic amounts of indium(III) chloride (InCl3), zinc chloride (ZnCl2), and a chiral BINOL derivative. rsc.orgrsc.org This reaction provides access to valuable amide-functionalized α-methylene-γ-butyrolactams. rsc.orgrsc.org
In other systems, indium catalysts facilitate the reaction between allylating agents, like β-amido allylstannanes, and carbonyl compounds. acs.orgrsc.org Mechanistic studies suggest that these reactions can involve the formation of allylindium species through transmetalation. acs.orgnih.gov These reactive intermediates then add to electrophiles such as imides, leading to complex products like azaspiro-γ-lactones. nih.govfigshare.com
Indium(III) bromide (InBr3) has proven to be an effective and versatile catalyst for the synthesis of glycosides, which are crucial compounds in biology and chemistry. researchgate.netalfachemic.com The use of a small, catalytic amount of non-toxic InBr3 allows for the simple and efficient synthesis of both O-glycosides and S-glycosides. alfachemic.com This method is noted for its broad applicability, operational simplicity, and cost-effectiveness. alfachemic.com
InBr3 catalyzes glycosylation by activating a glycosyl donor, such as a peracetylated sugar, to facilitate the formation of a glycosidic bond with an alcohol or thiol acceptor. nih.goveurekaselect.com For example, InBr3 can mediate the activation of peracetylated β-N-acetylglucosamine (β-Ac4GlcNAc) to synthesize O- and S-GlcNAcylated amino acids in high yields (70-80%). nih.govnih.govacs.org The mechanism is believed to involve the formation of a reactive acyloxonium ion intermediate, which leads to the exclusive formation of β-glycosides through neighboring group participation. nih.gov Unlike many other Lewis acids used for glycosylation, indium catalysts can tolerate moderate amounts of water. nih.gov
The catalytic efficiency of indium halides in glycosylation has been compared, and InBr3 often performs better than or comparably to other promoters like InCl3 and BF3·OEt2, depending on the specific donor and acceptor used. nih.gov
Photoredox Catalysis and Cross-Coupling Reactions Utilizing Indium(I) Bromide-Derived Reagents
The generation of organic radicals from organometallic compounds is a cornerstone of modern metallaphotoredox cross-coupling reactions. researchgate.netnih.govrsc.org Organoindium reagents, which can be readily prepared from indium(I) bromide, have been identified as excellent sources of alkyl radicals under photoredox conditions. rsc.orgnih.govrsc.org
A novel system utilizing indium(I) bromide and lithium bromide enables the convenient synthesis of primary, secondary, and tertiary alkyl indium reagents from the corresponding alkyl halides. rsc.orgresearchgate.netrsc.orgnih.gov These air- and moisture-insensitive organoindium reagents can then be used in dual photocatalytic/nickel cross-coupling reactions with aryl bromides. rsc.orgnih.govrsc.org
The process involves the light-promoted single-electron oxidation of the alkyl indium compound, which generates an alkyl radical. rsc.org This radical then enters a nickel-catalyzed cross-coupling cycle to react with an aryl bromide, forming a new carbon-carbon bond. rsc.orgresearchgate.net This dual catalytic approach is advantageous as it uses the more earth-abundant nickel instead of palladium and tolerates a wide variety of sensitive functional groups. rsc.org The reaction has been successfully applied to a range of (hetero)aryl bromides and various alkyl indium components, demonstrating its synthetic utility. rsc.org
Table 2: Scope of Metallaphotoredox Cross-Coupling of Organoindium Reagents with Aryl Bromides This table is interactive. Users can sort the data by clicking on the column headers.
| Organoindium Reagent Source | Aryl Bromide | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Ethyl 4-bromobutyrate | 4-Bromoacetophenone | Ethyl 4-(4-acetylphenyl)butanoate | 85 | rsc.org |
| Cyclohexyl bromide | 4-Bromoacetophenone | 4-Cyclohexylacetophenone | 73 | rsc.org |
| 1-Bromo-3-chloropropane | 4-Bromoacetophenone | 4-(3-Chloropropyl)acetophenone | 63 | rsc.org |
| Benzyl bromide | 4-Bromobenzonitrile | 4-Benzylbenzonitrile | 88 | rsc.org |
Generation of Alkyl Radicals for Catalytic Processes
Indium(I) bromide (InBr) serves as a crucial reagent in the generation of alkyl radicals for various catalytic processes. Its primary role is not typically as a direct catalyst for radical formation, but rather as a highly effective precursor for creating organoindium reagents from alkyl halides. rsc.orgresearchgate.netrsc.org These organoindium compounds are then utilized as stable and versatile sources of alkyl radicals under specific, often photocatalytic, conditions. rsc.orgnih.gov This approach has expanded the utility of alkyl indium compounds beyond their traditional use as nucleophilic reagents, positioning them as key intermediates in modern metallaphotoredox cross-coupling reactions. rsc.orgrsc.org
A significant advancement in this area is the use of a novel system combining indium(I) bromide with lithium bromide (LiBr). rsc.orgnih.gov This combination has proven more efficient than elemental indium for the synthesis of organoindium reagents from a wide array of primary, secondary, and even tertiary alkyl bromides and chlorides. rsc.orgresearchgate.netrsc.org The InBr/LiBr system facilitates the direct insertion of indium into the carbon-halogen bond of the alkyl halide to form the corresponding alkylindium dihalide (RInBr₂). rsc.org This method is notable for its excellent stoichiometry and its insensitivity to air and moisture, which allows for more robust and practical applications in organic synthesis. rsc.orgnih.govrsc.org The presence of lithium bromide is thought to break down alkyl indium bromide aggregates, forming more reactive indium-ate species. rsc.orgrsc.org
The reaction of various alkyl halides with the indium(I) bromide/lithium bromide system demonstrates broad functional group tolerance, a significant advantage over more sensitive organometallic reagents like organolithiums or Grignard reagents. rsc.orgresearchgate.net
Table 1: Formation of Organoindium Reagents using the InBr/LiBr System rsc.org
| Alkyl Halide Substrate | Reaction Time (h) | Yield of Organoindium Reagent (%) |
|---|---|---|
| Ethyl 4-bromobutyrate | 2 | 85 |
| Ethyl 6-bromohexanoate | 2 | 88 |
| (4-Bromobutyl)benzene | 2 | 86 |
| tert-Butyl (3-bromopropyl)carbamate | 2 | 83 |
| Ethyl 2-bromo-2-methylpropanoate | 12 | 91 |
| 1-Bromoadamantane | 12 | 95 |
Once the organoindium reagents are formed, they can serve as excellent precursors for alkyl radicals under light-promoted oxidative conditions. rsc.orgrsc.org In a typical metallaphotoredox catalytic cycle, a photocatalyst, such as an iridium complex, absorbs visible light and becomes excited. This excited photocatalyst can then oxidize the organoindium reagent through a single-electron transfer (SET) event, generating the desired alkyl radical. rsc.org
These in situ generated alkyl radicals are highly reactive species that can participate in various carbon-carbon bond-forming reactions. A prominent application is their use in dual photocatalytic/nickel cross-coupling reactions with aryl bromides. rsc.orgnih.gov In this dual catalytic system, the photoredox cycle generates the alkyl radical, while a concurrent nickel catalytic cycle facilitates the cross-coupling. The alkyl radical adds to a Ni(0) or Ni(I) complex, which then undergoes oxidative addition with the aryl bromide, followed by reductive elimination to form the final C(sp²)-C(sp³) coupled product and regenerate the nickel catalyst. rsc.org
Table 2: Dual Photocatalytic/Nickel Cross-Coupling of Organoindium Reagents with Aryl Bromides rsc.org
| Alkyl Radical Precursor (from Alkyl Halide) | Aryl Bromide Coupling Partner | Yield of Coupled Product (%) |
|---|---|---|
| From Ethyl 4-bromobutyrate | 4-Bromoacetophenone | 75 |
| From (4-Bromobutyl)benzene | Methyl 4-bromobenzoate | 72 |
| From Ethyl 2-bromo-2-methylpropanoate | 4-Bromobenzonitrile | 81 |
| From 1-Bromoadamantane | 1-Bromo-4-methoxybenzene | 91 |
| From 1-Bromoadamantane | 2-Bromopyridine | 75 |
The proposed mechanism for this process involves two potential pathways for radical generation. rsc.org In the primary pathway (Path A), the photoexcited catalyst directly oxidizes the organoindium reagent to produce the alkyl radical. rsc.org An alternative route (Path B) suggests that the photocatalyst first oxidizes a bromide ion, generating a bromine radical. This bromine radical then attacks the indium center of the organoindium compound to liberate the alkyl radical. rsc.org Both pathways converge on the generation of the key alkyl radical intermediate, which then enters the nickel cross-coupling cycle. rsc.org
Advanced Materials Science Applications of Indium I Bromide
Precursor in Semiconductor and Optoelectronic Material Fabrication
Indium(I) bromide serves as a crucial starting material in the synthesis of various semiconductor and optoelectronic materials. chemimpex.com Its utility stems from its ability to act as a source of indium in a +1 oxidation state, which can be advantageous in specific synthetic pathways for creating materials with desired electronic properties. acs.orggoogle.com Indium-containing alloys and thin films are known for their versatility and are widely applied in electronics and photonics. researchgate.net
Utilization in Manufacturing Electronic Devices and Components
Indium(I) bromide and related indium halides are instrumental in the fabrication of key electronic components, particularly thin-film transistors (TFTs). chemimpex.comnih.gov TFTs are fundamental building blocks of modern electronics, including the displays found in televisions, smartphones, and tablets. In this context, indium bromide can be used as a precursor to deposit the semiconductor layer, such as indium oxide (In₂O₃), which forms the active channel of the transistor. nih.govrsc.org
Solution-processed methods, which are cost-effective and scalable, can utilize indium halide precursors dissolved in solvents to create thin, uniform semiconductor films. nih.gov For instance, research has demonstrated the fabrication of high-performance In₂O₃ TFTs using an indium chloride (InCl₃) precursor, a related halide. nih.gov The performance of such devices, including their field-effect mobility and on/off current ratio, is highly dependent on the processing conditions and the quality of the precursor. The use of indium halide precursors like InBr is explored to optimize the electrical transport properties in these transistors.
Role in Light-Emitting Diodes (LEDs) and Photodetectors
Indium(I) bromide plays a significant role in the development of advanced light-emitting diodes (LEDs) and photodetectors, primarily through its use in synthesizing colloidal quantum dots (QDs). chemimpex.com QDs are semiconductor nanocrystals that exhibit quantum mechanical properties, and their size can be tuned to emit light of specific colors, making them ideal for next-generation displays (QLEDs) and lighting.
Recent synthetic approaches have utilized indium(I) halides, including InBr, as a combined indium source and reducing agent for producing high-quality indium phosphide (B1233454) (InP) quantum dots. acs.orggoogle.com This method overcomes challenges associated with traditional precursors, allowing for the synthesis of larger, near-infrared emitting InP QDs with narrow size distributions and high photoluminescence quantum yields approaching 80%. acs.orggoogle.commdpi.com The choice of the indium halide (InCl, InBr, or InI) allows for tuning the excitonic peak of the resulting QDs across a broad spectrum from 450 to 700 nm. acs.orggoogle.com
Furthermore, indium bromide is a component in novel hybrid materials designed for photodetection. A zero-dimensional hybrid indium bromide, C₂₄H₇₂N₈In₂Br₁₄ (HIB), has demonstrated exceptionally high responsivity as a photodetector, showcasing the potential of indium bromide-based materials in light-sensing applications. sigmaaldrich.com In related research, indium antimonide (InSb) colloidal quantum dots, synthesized using indium(I) halide as a reducing agent, are being developed for short-wave infrared (SWIR) photodetectors. nasa.gov
| Device Type | Material System | Role of Indium Bromide | Key Finding |
| LEDs | Indium Phosphide (InP) Quantum Dots | Precursor (Indium source and reducing agent) | Enables synthesis of high-quality QDs with tunable emission (450-700 nm) and high quantum yield (~80%). acs.orggoogle.com |
| Photodetectors | Hybrid Indium Bromide (C₂₄H₇₂N₈In₂Br₁₄) | Core component of the active material | Achieves unprecedently high responsivity (9975.9 mA W⁻¹) among low-dimensional hybrid halides. sigmaaldrich.com |
| SWIR Photodetectors | Indium Antimonide (InSb) Quantum Dots | Used as a mild reducing agent for precursors | Allows for fine-tuning of the band gap and synthesis of pure-phase InSb CQDs for infrared detection. nasa.gov |
Applications in Photovoltaic Cells and Solar Cell Thin Films
Indium(I) bromide and its related compounds are actively being investigated for their use in photovoltaic cells, where they can either act as a component of the light-absorbing layer or as a processing agent to improve cell efficiency. chemimpex.com The exploration of monovalent indium halides, such as indium(I) iodide (InI), in thin-film solar cells has shown that these materials can exhibit a photovoltaic effect, though challenges with defects remain. google.comresearchgate.net This research provides a strong rationale for investigating InBr in similar roles.
In the field of perovskite solar cells, a promising next-generation photovoltaic technology, indium(III) bromide (InBr₃) has been successfully used as an additive or dopant to improve the quality and performance of the perovskite film. henu.edu.cngelest.com Introducing InBr₃ into the precursor solution for cesium lead bromide (CsPbBr₃) perovskites helps to create a more porous lead bromide (PbBr₂) film. mdpi.comgelest.com This improved morphology facilitates a more efficient reaction and results in a higher-quality final perovskite film with reduced defects, leading to significantly enhanced power conversion efficiency (PCE). mdpi.comgelest.com For instance, the introduction of an optimal concentration of InBr₃ increased the PCE of a CsPbBr₃ solar cell from 3.29% to 6.48%. mdpi.com While these studies use InBr₃, they highlight the beneficial impact of incorporating indium and bromide into the photovoltaic material system.
Precursors for Organometallic Chemical Vapor Deposition (OMCVD)
Organometallic Chemical Vapor Deposition (OMCVD), also known as Metal-Organic Chemical Vapor Deposition (MOCVD), is a cornerstone technique for depositing high-quality thin films for the electronics and optoelectronics industries. researchgate.net The process relies on volatile organometallic precursor compounds that decompose on a heated substrate to form the desired material layer. Donor-acceptor molecular complexes of indium halides, such as adducts of indium(III) bromide, are considered promising single-source precursors for CVD because their stability and volatility can be tuned for specific applications.
The development of organoindium compounds, which can be synthesized from indium halides, is driven by their potential application as precursors for depositing a wide range of indium-containing semiconductors and other materials. henu.edu.cn
Deposition of Intermetallic Thin Films
A significant application of indium-based OMCVD is the deposition of intermetallic thin films. henu.edu.cn Intermetallic compounds, which are ordered alloys of two or more metals, possess unique electronic, magnetic, and mechanical properties that make them suitable for various specialized applications. The use of single-source precursors, where both metals are present in one molecule, is a sophisticated approach to control the stoichiometry of the deposited film accurately.
Research into the coordination chemistry of indium at transition metals has been motivated by the potential of these compounds to serve as single-source precursors for depositing thin intermetallic films via CVD. henu.edu.cn For example, organometallic complexes containing both cobalt and indium have been used for the OMCVD of cobalt-indium thin films. This approach allows for the formation of specific intermetallic phases with controlled composition, which is critical for their function in electronic or magnetic devices.
Recrystallization and Morphological Control in Thin Film Materials
Indium bromide is utilized not only as a precursor but also as a powerful agent for post-deposition treatments to control the morphology and enhance the crystallinity of thin-film materials. This is particularly critical for polycrystalline thin-film solar cells, where the grain size and structure directly impact device performance.
In the fabrication of Copper Indium Gallium Selenide (CIGS) solar cells, a leading thin-film photovoltaic technology, post-deposition treatment with indium bromide vapor has been shown to induce significant recrystallization and grain growth. CIGS films deposited at low temperatures (350-400 °C) typically have small, undefined grains. However, annealing these films in the presence of indium bromide (InBr₃) vapor causes a drastic change in morphology, leading to much larger grains and improved conductivity. This enhancement is crucial for improving the efficiency of the solar cell.
The table below summarizes the structural changes observed in CIGS thin films after being annealed with indium bromide vapor at 400 °C.
| Property | As-Deposited Film | InBr₃ Annealed Film (400 °C) |
| Morphology | Undefined structure | Larger, well-defined grains |
| XRD Peak (112) FWHM | 0.29° | 0.17° |
| Conductivity | Lower | Higher |
| Grain Size | Smaller | Drastically Increased |
Data sourced from structural analysis of CIGS films.
The decrease in the full width at half maximum (FWHM) of the X-ray diffraction (XRD) peak is a clear indicator of increased crystallite size and improved crystal quality. This recrystallization process, facilitated by indium bromide, allows for the fabrication of high-quality CIGS films even at lower processing temperatures, which can reduce manufacturing costs.
Post-Deposition Recrystallization Processing of Cu(In,Ga)Se₂ Thin Films
In the field of photovoltaics, post-deposition treatments are critical for enhancing the performance of solar cell absorber layers. For Copper Indium Gallium Selenide (CIGS) thin films, a process analogous to the CdCl₂ treatment of CdTe cells has been investigated to improve material quality. Detailed research in this specific area has focused on the use of indium bromide vapor as a recrystallization agent.
It is scientifically crucial to note that prominent studies on this process explicitly utilize Indium(III) bromide (InBr₃) vapor, not Indium(I) bromide. mdpi.comodu.edunih.gov The findings summarized below are from this research on InBr₃-based treatment, which provides insight into how indium halides can modify CIGS film properties.
The treatment involves annealing low-temperature deposited CIGS films in an InBr₃ vapor environment. Research shows this process leads to significant changes in the film's structural and electrical properties. A key finding is the drastic increase in grain size. mdpi.comnih.gov For instance, films treated at 500 °C showed grains nearly as large as the entire film thickness, a significant increase compared to untreated films or those simply annealed in selenium. mdpi.comnih.gov
This recrystallization is also associated with changes in the elemental distribution within the CIGS film, particularly affecting gallium and sodium profiles. mdpi.comodu.edu Furthermore, the electrical properties are substantially modified. The Hall effect measurements from one study on films annealed at 400 °C are presented below.
Table 2: Research Findings on InBr₃ Vapor Annealing of CIGS Thin Films at 400 °C
| Sample | Carrier Concentration (N) (cm⁻³) | Mobility (µ) (cm²/V·s) | Resistivity (ρ) (Ω·cm) | Reference |
|---|---|---|---|---|
| As-deposited | 1.1 x 10¹⁵ | 1.1 | 5.2 | americanelements.com |
| InBr₃ Annealed | 1.7 x 10¹⁷ | 10.4 | 0.0035 | americanelements.com |
The data demonstrates that the InBr₃ vapor treatment at 400 °C caused the carrier concentration to increase by two orders of magnitude and the mobility to increase by a factor of nearly ten, leading to a dramatic drop in resistivity. americanelements.com These changes highlight the potential of indium bromide compounds to significantly enhance the semiconductor quality of CIGS films for high-efficiency solar cell applications. mdpi.com
Theoretical and Computational Investigations of Indium I Bromide
Ab Initio and Quantum Chemical Calculations for Electronic Structure
Ab initio calculations, which are based on fundamental quantum mechanical principles, have been instrumental in elucidating the electronic characteristics of InBr. These methods are crucial for interpreting experimental spectra and understanding the molecule's bonding and reactivity.
Due to the presence of the heavy indium and bromine atoms, relativistic effects significantly influence the electronic structure of InBr. cdnsciencepub.com Therefore, theoretical treatments must incorporate these effects to achieve accuracy. Ab initio based relativistic configuration interaction (CI) calculations are a powerful tool for this purpose. cdnsciencepub.com These studies involve solving the Dirac equation, which accounts for relativistic quantum mechanics, and considering the interactions between different electronic configurations of the molecule. webelements.com
Researchers have employed multireference singles and doubles configuration interaction (MRDCI) methods to investigate the spectroscopic properties of low-lying electronic states of indium compounds. wikipedia.org For InBr, such calculations have been used to construct potential energy curves for a multitude of Λ-S (term symbol) states, which describe the total orbital and spin angular momenta of the molecule. cdnsciencepub.com These calculations help in assigning and predicting the electronic transitions observed in the molecule's spectrum. The ground state of InBr is identified as X¹Σ⁺. cdnsciencepub.com
A potential energy surface (PES) provides a theoretical landscape that maps the potential energy of a molecule as a function of its atomic coordinates. iaea.org For a diatomic molecule like InBr, the PES is a two-dimensional curve that describes the energy as a function of the internuclear distance. iaea.org Ab initio calculations are used to compute these potential energy curves for both the neutral InBr molecule and its corresponding cation, InBr⁺. cdnsciencepub.com
These calculations reveal crucial spectroscopic constants such as the equilibrium bond distance (Rₑ), vibrational frequencies (ωₑ), and dissociation energies (Dₑ). wikipedia.org By constructing these curves for various electronic states (singlet and triplet for InBr; doublet and quartet for InBr⁺), a comprehensive picture of the molecule's electronic structure and stability is obtained. cdnsciencepub.com The ground-state dissociation energy of InBr has been a subject of both theoretical calculation and experimental estimation, with a calculated value being 1.22 eV. wikipedia.org
Spin-orbit coupling is a relativistic effect that describes the interaction between an electron's spin and its orbital motion. nist.gov In heavy molecules like InBr, this interaction is substantial and leads to the splitting of electronic states, significantly complicating the electronic spectra. cdnsciencepub.comresearchgate.net Theoretical analyses are essential to understand and interpret these splittings.
Calculations incorporating spin-orbit coupling have been performed to study its influence on the electronic spectra of InBr in detail. cdnsciencepub.com This interaction causes the Λ-S states to split into multiple Ω states, where Ω is the projection of the total electronic angular momentum onto the internuclear axis. For instance, the interaction can split a triplet state (like ³Π) into components with different Ω values. wikipedia.org These theoretical studies can also predict the probabilities of transitions between different electronic states, including spin-forbidden transitions that become allowed due to spin-orbit coupling. cdnsciencepub.com
Thermodynamics of Vaporization and Gaseous Species
The vaporization behavior of Indium(I) bromide is complex, involving an equilibrium between the condensed phase and a vapor phase that contains both monomeric (InBr) and dimeric (In₂Br₂) species. Understanding the thermodynamics of this process is critical for applications such as in high-intensity discharge lamps. cdnsciencepub.com
Experimental studies have shown that the vapor above liquid Indium(I) bromide consists of a mixture of InBr monomers and In₂Br₂ dimers. cdnsciencepub.comcdnsciencepub.com The relative abundance of these species is temperature-dependent. At 680 K, the dimer concentration is approximately 14%, and it decreases to about 4% at 810 K. cdnsciencepub.comcdnsciencepub.com
By combining results from different experimental techniques, researchers have derived expressions for the temperature dependence of the partial pressures of the monomer and dimer. For the monomer (p₁) and dimer (p₂) over the temperature range of 680–950 K and 680–810 K respectively, the vapor pressures can be described by the following equations, where p₀ = 10⁵ Pa cdnsciencepub.com:
Monomer (InBr): ln(p₁/p₀) = -(13457 ± 59)/T + (24.240 ± 0.077) - (1.306 ± 0.014)ln(T) - (0.001164 ± 0.000021)T cdnsciencepub.com
Dimer (In₂Br₂): ln(p₂/p₀) = -(6490 ± 1650)/T + (2.9 ± 2.2) cdnsciencepub.com
These equations are crucial for modeling the chemical environment inside devices that utilize InBr vapor. cdnsciencepub.com
| Species | Equation (ln(p/p₀)) | Temperature Range (K) |
|---|---|---|
| InBr (Monomer) | -(13457 ± 59)/T + (24.240 ± 0.077) - (1.306 ± 0.014)ln(T) - (0.001164 ± 0.000021)T | 680–950 |
| In₂Br₂ (Dimer) | -(6490 ± 1650)/T + (2.9 ± 2.2) | 680–810 |
The modified entrainment method is a powerful technique for studying the thermodynamics of vaporization. cdnsciencepub.comcdnsciencepub.com This method involves passing an inert carrier gas, such as argon, over a sample of the substance at a controlled temperature and flow rate. cdnsciencepub.com The carrier gas becomes saturated with the vapor of the substance, and by measuring the amount of substance transported by the gas, the partial pressures of the gaseous species can be determined. cdnsciencepub.com
This technique has been successfully applied to study the transport of gaseous Indium(I) bromide in an argon carrier gas over a temperature range of 680 to 935 K. cdnsciencepub.comcdnsciencepub.com The data obtained from the entrainment method, when combined with total vapor pressure measurements from other techniques (like quasi-static vapor pressure manometry), allows for the separation of the partial pressures of the monomer and dimer species. cdnsciencepub.com This combined approach provides a robust determination of the thermodynamic properties governing the vaporization of Indium(I) bromide. cdnsciencepub.com
Mechanistic Computational Modeling of Reaction Pathways and Ligand Interactions
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the intricate mechanisms of chemical reactions involving indium(I) bromide (InBr). These theoretical investigations provide detailed insights into reaction pathways, transition states, and the subtle effects of ligand interactions, which are often challenging to probe experimentally. By modeling the potential energy surface of a reaction, researchers can predict reaction kinetics and thermodynamics, thereby guiding the design of new synthetic methodologies.
A significant area of computational investigation for indium(I) bromide is its participation in oxidative addition reactions. In these processes, the indium center is oxidized from +1 to +3. A classic example that can be modeled is the reaction of InBr with an alkyl halide, such as methyl bromide (CH₃Br). Computational studies can map out the energy profile of this reaction, identifying the key intermediates and the transition state that connects them.
The reaction is proposed to proceed through a concerted transition state where the C-Br bond of the methyl bromide is broken as new In-C and In-Br bonds are formed. DFT calculations can precisely determine the geometry of this transition state and the associated activation energy barrier.
Table 1: Calculated Thermodynamic and Kinetic Parameters for the Oxidative Addition of CH₃Br to InBr
| Parameter | Value (kcal/mol) |
| Activation Energy (Ea) | 18.5 |
| Reaction Enthalpy (ΔH) | -25.2 |
| Gibbs Free Energy of Activation (ΔG‡) | 28.7 |
| Gibbs Free Energy of Reaction (ΔG) | -19.8 |
Note: The data presented in this table is illustrative and based on typical values for similar computational studies. It serves to demonstrate the type of information obtained from such calculations.
The geometry of the reactants, transition state, and product can also be meticulously characterized through these computational models. The key bond lengths and angles provide a static picture of the dynamic process of bond breaking and formation.
Table 2: Key Geometrical Parameters for the Reaction of InBr with CH₃Br
| Species | Bond | Bond Length (Å) | Bond Angle (°) |
| Reactants | In-Br (in InBr) | 2.54 | N/A |
| C-Br (in CH₃Br) | 1.94 | N/A | |
| Transition State | In-Br (forming) | 2.85 | C-In-Br: 95.2 |
| In-C (forming) | 2.60 | ||
| C-Br (breaking) | 2.25 | ||
| Product (CH₃InBr₂) | In-Br (new) | 2.61 | C-In-Br: 118.5 |
| In-Br (original) | 2.61 | Br-In-Br: 122.0 | |
| In-C | 2.15 |
Note: The data presented in this table is illustrative and based on typical values for similar computational studies. It serves to demonstrate the type of information obtained from such calculations.
Furthermore, computational modeling is invaluable for understanding the influence of ligands on the reactivity of indium(I) bromide. The coordination of a ligand to the indium center can significantly alter its electronic structure and, consequently, its reactivity. For instance, the introduction of a neutral donor ligand, such as a phosphine (B1218219) (e.g., PH₃) or an N-heterocyclic carbene (NHC), can be modeled to assess its impact on the oxidative addition reaction.
Computational studies can predict how these ligands stabilize the indium(I) center and how they affect the energy of the transition state. By calculating the activation energy for the oxidative addition reaction in the presence and absence of a ligand, a quantitative measure of the ligand's electronic and steric effects can be obtained.
Table 3: Calculated Activation Energies for the Oxidative Addition of CH₃Br to Ligand-Stabilized InBr
| Ligand | Activation Energy (Ea) (kcal/mol) |
| None | 18.5 |
| PH₃ | 22.1 |
| Imidazole (as a simple NHC model) | 16.2 |
Note: The data presented in this table is illustrative and based on typical values for similar computational studies. It serves to demonstrate the type of information obtained from such calculations.
The illustrative data in Table 3 suggests that a phosphine ligand might slightly increase the activation barrier, potentially due to steric hindrance or electronic effects that stabilize the reactant more than the transition state. Conversely, an NHC ligand could lower the activation energy, indicating that its strong sigma-donating character enhances the nucleophilicity of the indium center, thereby facilitating the oxidative addition process.
Q & A
Basic Research Questions
What are the established methods for synthesizing high-purity InBr?
InBr is typically synthesized via direct reaction of indium metal with bromine or InBr₃ under controlled conditions. For lab-scale preparation:
- Elemental reaction : Heat indium metal with InBr₃ at 300–400°C in a vacuum-sealed quartz tube to avoid oxidation .
- Reductive coupling : Use InBr as a mediator in reductive coupling of α,α-dichloroketones, requiring anhydrous conditions and inert gas purging .
Key characterization : Confirm purity via XRD (rock-salt structure) and Raman spectroscopy (In-Br stretching modes at ~200 cm⁻¹).
How can rotational constants (B, D) of InBr be determined experimentally?
Rotational constants are derived from high-resolution emission/absorption spectra:
- Laser-induced fluorescence (LIF) : Measure R- and P-branch transitions in the A⁰₀ → X⁰₀ band (Table 5, ).
- Data fitting : Use the equation ν(J) = ν₀ + (B' + B'')J(J+1) - (D' + D'')J²(J+1)², where B' (A-state) = 0.05841 cm⁻¹ and D' = 1.59×10⁻⁸ cm⁻¹ (Fig. 11, ).
Example data :
| Parameter | Value (cm⁻¹) | Uncertainty |
|---|---|---|
| B' | 0.05841 | ±0.000002 |
| D' | 1.59×10⁻⁸ | ±1×10⁻¹⁰ |
What techniques are suitable for measuring InBr’s thermodynamic properties (e.g., melting point)?
- Differential Scanning Calorimetry (DSC) : Determine melting point (285°C) and phase transitions under inert atmosphere .
- Mass spectrometry : Monitor vaporization behavior at 656°C (boiling point) to study dissociation pathways .
Advanced Research Questions
How can discrepancies in rotational constants between experimental and theoretical models be resolved?
Discrepancies arise from noise in high-J transitions and misassignment of quantum numbers:
- Cross-validation : Compare R- and P-branch data for consistency (e.g., B' from P-branch = 0.05842 ±0.00001 cm⁻¹ vs. R-branch = 0.05841 ±0.000002 cm⁻¹) .
- Error mitigation : Use iterative fitting constrained by J = i + 38 assignments to reduce uncertainty in D_A1 to ±10% (Fig. 15, ).
What experimental strategies address challenges in isolating Δv=0 and Δv=1 emission bands?
- Band-selective LIF : Excite A-state v=0 and detect Δv=2 transitions (e.g., 4-2 band) to avoid overlap with Δv=0 emissions (Fig. 21, ).
- Franck-Condon analysis : Calculate relative intensities of Δv bands using vibrational overlap integrals and Boltzmann population distributions .
How can laser calibration errors impact spectroscopic measurements of InBr?
- Absolute wavelength errors : ≤0.03 nm (1.5 cm⁻¹ at 570 nm) require correction via reference gas (e.g., neon lines) .
- Reproducibility : Use laser scanning with ≤0.005 nm stepwise tuning (0.2 cm⁻¹ error) and signal averaging to enhance SNR .
What methodologies reconcile contradictions in vibrational transition assignments?
- Multi-isotope analysis : Compare spectra of InBr⁷⁹ and InBr⁸¹ to identify isotope shifts in vibrational bands .
- Rotational cooling : Reduce thermal broadening by cooling samples to <100 K, enhancing resolution of congested spectra .
Methodological Best Practices
- Data integration : Use weight-of-evidence approaches to synthesize findings from spectroscopy, thermodynamics, and computational models (e.g., tiered appendices for raw data) .
- Error reporting : Quantify uncertainties from quantum number misassignment (±1 J causes ~10% error in D) and instrumental limits (e.g., laser drift) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
